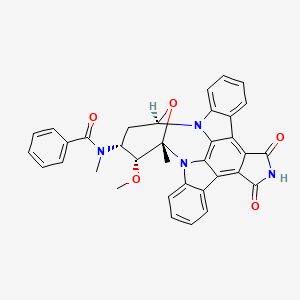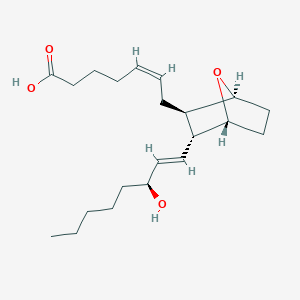
Stauprimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stauprimide is a semi-synthetic analog of the staurosporine family of indolocarbazoles. It was first published in 1994 as part of an extensive structure-activity investigation to improve the selective inhibition of protein kinase C as a potential antitumor agent . More recently, this compound has been shown to increase the efficiency of the directed differentiation of mouse and human embryonic stem cells in synergy with defined extracellular signaling cues .
Mechanism of Action
Target of Action
Stauprimide primarily targets the NME2 (PUF) transcription factor . This transcription factor plays a crucial role in cellular differentiation processes .
Mode of Action
This compound interacts with the NME2 transcription factor, inhibiting its translocation to the nucleus . This interaction results in the down-regulation of c-Myc expression , a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation.
Biochemical Pathways
The interaction between this compound and the NME2 transcription factor significantly influences the cellular signaling pathways that govern the differentiation of stem cells into various cell types . By down-regulating c-Myc expression, this compound primes embryonic stem cells for differentiation .
Pharmacokinetics
It is known that this compound is a semi-synthetic analog of the staurosporine family of indolocarbazoles , which suggests it may share similar pharmacokinetic properties with other members of this family.
Result of Action
The primary result of this compound’s action is the sensitization of cells for differentiation . It has been shown to enable differentiation into various cell lineages under different differentiation conditions, including neurons, hematopoietic mesoderm, beating cardiac myocytes, and skeletal muscle .
Biochemical Analysis
Biochemical Properties
Stauprimide interacts with the NME2 (PUF) transcription factor, leading to the down-regulation of c-Myc expression . This interaction plays a crucial role in biochemical reactions, particularly in the differentiation of stem cells .
Cellular Effects
This compound has been shown to increase the efficiency of the directed differentiation of mouse and human embryonic stem cells in synergy with defined extracellular signaling cues . It suppresses MYC transcription in cancer cell lines derived from distinct tissues . Using renal cancer cells, it has been confirmed that this compound inhibits NME2 nuclear localization .
Molecular Mechanism
The core mechanism of action for this compound centers on its ability to enhance the transcriptional activities of the NME2 protein, which is pivotal in cellular differentiation processes . It promotes embryonic stem cell (ESC) differentiation by inhibiting nuclear localization of the MYC transcription factor NME2, which in turn results in down-regulation of MYC transcription .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in H1184 cells, process formation was predominantly induced by this compound and, to a lesser extent, in lestaurtinib-, this compound-, and UCN-01-treated cells .
Dosage Effects in Animal Models
Administration of this compound has been shown to inhibit tumor growth in rodent xenograft models
Subcellular Localization
This compound functions by inhibiting the nuclear localization of the MYC transcription factor NME2
Preparation Methods
Stauprimide is synthesized through a series of chemical reactions starting from staurosporine. The synthetic route involves the modification of the staurosporine structure to introduce specific functional groups that enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Stauprimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: This compound can undergo substitution reactions where specific atoms or groups in its structure are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Stauprimide has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of indolocarbazoles and their derivatives.
Comparison with Similar Compounds
Stauprimide is unique among its analogs due to its specific ability to enhance the directed differentiation of stem cells. Similar compounds include:
Staurosporine: The parent compound of this compound, known for its broad-spectrum kinase inhibition.
Rebeccamycin: Another indolocarbazole with antitumor properties.
K252a: A staurosporine analog with neurotrophic activity.
Midostaurin: A staurosporine derivative used in the treatment of certain types of cancer. This compound’s uniqueness lies in its selective inhibition of protein kinase C and its ability to prime stem cells for differentiation, which distinguishes it from other similar compounds.
Properties
CAS No. |
154589-96-5 |
|---|---|
Molecular Formula |
C35H28N4O5 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)/t23-,24+,31-,35+/m1/s1 |
InChI Key |
MQCCJEYZKWZQHU-JTPSWESPSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Stauprimide; N-Benzoyl-7-oxostaurosporine; |
Origin of Product |
United States |
Q1: What is the main mechanism of action of Stauprimide in cancer cells?
A1: this compound acts by selectively suppressing the transcription of the MYC oncogene. [] It achieves this by inhibiting the nuclear localization of NME2, a transcription factor that regulates MYC expression. [] By preventing NME2 from entering the nucleus, this compound effectively downregulates MYC transcription, leading to reduced MYC protein levels. []
Q2: What evidence supports the potential of this compound as an anti-cancer agent?
A2: Studies have demonstrated that this compound suppresses MYC transcription in various cancer cell lines, regardless of their tissue of origin. [] Importantly, administering this compound inhibited tumor growth in rodent xenograft models, indicating its potential efficacy in vivo. [] These findings provide a strong rationale for further exploring this compound as a potential anti-cancer therapeutic.
Q3: Besides its anti-cancer activity, how else has this compound been investigated in stem cell research?
A3: this compound has shown promise in promoting the differentiation of human embryonic stem cells (hESCs) towards definitive endoderm (DE). [, ] Researchers have investigated various protocols using this compound in combination with other factors, such as activin A and small molecule inducers, to enhance DE differentiation efficiency. [, ] This research highlights the potential of this compound in manipulating stem cell fate for regenerative medicine applications.
Q4: What are the limitations of current protocols for differentiating DE into pancreatic endocrine cells using this compound?
A4: Although this compound-primed hESCs showed competency for differentiation into pancreatic progenitors and hepatocyte-like cells, current protocols were not universally successful in generating pancreatic endocrine (PE) cells. [] This suggests that further optimization of differentiation protocols is required to improve the efficiency of generating specific endodermal derivatives, such as PE cells, from this compound-primed hESCs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)






![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)

